molecular formula C8H6Cl2N4O2 B1531142 Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate CAS No. 1053656-63-5

Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate

カタログ番号: B1531142
CAS番号: 1053656-63-5
分子量: 261.06 g/mol
InChIキー: XCTJYEKMWZSXFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Classification of Ethyl 5,7-Dichloro-1H-Pyrazolo[4,3-D]Pyrimidine-3-Carboxylate

This compound belongs to the broader class of heterocyclic compounds, which are defined as cyclic compounds containing atoms of at least two different elements as members of their ring systems. Within this classification, the compound represents a specific subset of nitrogen-containing heterobicyclic structures that combine pyrazole and pyrimidine moieties in a fused ring system.

The structural architecture of this compound can be systematically analyzed through its component elements. The core pyrazolo[4,3-d]pyrimidine framework consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. This fusion pattern, designated as [4,3-d], indicates the specific connectivity between the two heterocyclic rings, distinguishing it from other pyrazolopyrimidine isomers such as pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine derivatives.

The Chemical Abstracts Service registry number for this compound is 1053656-63-5, providing unique identification within chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern and functional groups present in the molecule.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C8H6Cl2N4O2
Molecular Weight 261.06 g/mol
Chemical Abstracts Service Number 1053656-63-5
MDL Number MFCD11109468

The substitution pattern of this compound includes two chlorine atoms at positions 5 and 7 of the pyrimidine ring, which significantly influences both the electronic properties and reactivity of the molecule. The ethyl carboxylate group at position 3 provides additional functionality that can be exploited in further synthetic transformations or serve as a pharmacophore in biological applications.

Historical Development of Pyrazolo[4,3-D]Pyrimidine Scaffolds

The development of pyrazolo[4,3-d]pyrimidine scaffolds has evolved significantly over several decades, driven by their recognized potential as biologically active compounds and synthetic intermediates. The historical progression of these compounds can be traced through various synthetic methodologies and applications that have emerged in the literature.

Early synthetic approaches to pyrazolo[4,3-d]pyrimidine derivatives often involved cyclization reactions starting from substituted pyrazole precursors. One established synthetic route begins with the formation of 5-amino-1H-pyrazole-4-carbonitrile derivatives, which can be transformed through various cyclization strategies to afford the desired pyrazolo[4,3-d]pyrimidine core. These foundational synthetic methodologies established the framework for more sophisticated approaches that would follow.

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives has been extensively studied, with researchers developing multiple synthetic pathways to access these important heterocyclic systems. A notable approach involves the reaction of ethoxymethylene malononitrile with phenylhydrazine to produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which serves as a key intermediate for further elaboration to pyrazolo[4,3-d]pyrimidine derivatives. Subsequent transformations, including partial hydrolysis and cyclization reactions with urea, provide access to the core pyrazolo[4,3-d]pyrimidine structure.

The development of chlorinated pyrazolo[4,3-d]pyrimidine derivatives, such as 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, has been achieved through chlorination reactions using phosphorus oxychloride and phosphorus pentachloride. These chlorinated intermediates serve as versatile synthetic precursors that can be further functionalized through nucleophilic substitution reactions with various amines and other nucleophiles.

Table 2: Key Synthetic Milestones in Pyrazolo[4,3-D]Pyrimidine Development

Synthetic Strategy Key Intermediates Transformation Method Reference
Pyrazole Cyclization 5-amino-1H-pyrazole-4-carbonitrile Urea condensation
Chlorination Method 4,6-dichloro derivatives Phosphorus oxychloride treatment
Nucleophilic Substitution Chlorinated precursors Amine displacement

Significance in Heterocyclic Chemistry and Bioisosterism

The pyrazolo[4,3-d]pyrimidine scaffold holds particular significance in heterocyclic chemistry due to its structural similarity to naturally occurring purines, specifically adenine. This structural relationship positions pyrazolo[4,3-d]pyrimidines as important bioisosteres, compounds that can mimic the biological activity of natural substrates while potentially offering improved pharmacological properties.

The concept of bioisosterism is fundamental to understanding the biological significance of pyrazolo[4,3-d]pyrimidine derivatives. These compounds function as isosteres of the adenine ring of adenosine triphosphate, which allows them to mimic kinase active site hinge region binding contacts. This structural mimicry enables pyrazolo[4,3-d]pyrimidines to interact with adenosine triphosphate-binding sites in various enzymes, particularly protein kinases, making them valuable scaffolds for drug discovery efforts.

The heterocyclic nature of pyrazolo[4,3-d]pyrimidines places them within a broader category of compounds that have found extensive applications in medicinal chemistry. Heterocyclic compounds include all nucleic acids, the majority of pharmaceutical drugs, most biomass components such as cellulose, and numerous natural and synthetic dyes. More than half of all known compounds are heterocycles, and approximately 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles.

The study of organic heterocyclic chemistry focuses particularly on unsaturated derivatives, with five- and six-membered rings receiving the most attention due to their stability and synthetic accessibility. Pyrazolo[4,3-d]pyrimidines exemplify this focus, combining both five-membered pyrazole and six-membered pyrimidine rings in a fused system that maintains the favorable properties of both ring types.

Recent developments in pyrazolo[4,3-d]pyrimidine chemistry have demonstrated their potential as anticancer kinase inhibitors, with several compounds progressing to clinical trials. The structural flexibility of the pyrazolo[4,3-d]pyrimidine scaffold allows for diverse chemical modifications that can direct activity and selectivity toward multiple oncogenic targets through focused chemical modification strategies.

Table 3: Bioisosteric Relationships and Applications

Natural Target Pyrazolo[4,3-d]pyrimidine Bioisostere Biological Application Reference
Adenine Core pyrazolo[4,3-d]pyrimidine Kinase inhibition
Adenosine triphosphate Substituted derivatives Enzyme active site binding
Purine nucleotides Functionalized scaffolds Drug discovery

The significance of this compound within this broader context relates to its potential as both a synthetic intermediate and a lead compound for therapeutic development. The dichlorinated substitution pattern provides reactive sites for further chemical elaboration, while the carboxylate functionality offers additional opportunities for structural modification and optimization of biological activity.

In the context of therapeutic applications, pyrazolo[4,3-d]pyrimidine derivatives have shown promise as hypoxia-inducible factor prolyl hydroxylase domain inhibitors for the treatment of renal anemia. These compounds demonstrate the versatility of the pyrazolo[4,3-d]pyrimidine scaffold in addressing diverse therapeutic targets beyond traditional kinase inhibition applications.

The continued development of pyrazolo[4,3-d]pyrimidine derivatives, including compounds such as this compound, represents an active area of research that combines fundamental heterocyclic chemistry with practical medicinal chemistry applications. The structural features that make these compounds effective bioisosteres also contribute to their synthetic accessibility and chemical stability, factors that are crucial for both research applications and potential therapeutic development.

特性

IUPAC Name

ethyl 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)5-3-4(13-14-5)6(9)12-8(10)11-3/h2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTJYEKMWZSXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NN1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676923
Record name Ethyl 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-63-5
Record name Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Cyclization and Ring Construction

The pyrazolo[4,3-D]pyrimidine core is commonly constructed via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, condensation of 5-amino-1H-pyrazole derivatives with formamide or related reagents under elevated temperatures (around 180 °C) can yield the fused pyrazolo-pyrimidine ring system. This approach has been demonstrated in related pyrazolo[3,4-d]pyrimidine syntheses and is adaptable to the [4,3-D] isomer with appropriate precursors.

Installation of the Ethyl Carboxylate Group

The ethyl ester group at the 3-position can be introduced through esterification or alkylation reactions. One common approach involves the reaction of the pyrazolo-pyrimidine intermediate bearing a carboxylic acid or carboxylate precursor with ethyl bromoacetate or similar alkylating agents in the presence of a base such as potassium carbonate. This method is supported by analogous syntheses of pyrazolo[3,4-d]pyrimidine carboxylate derivatives.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 5-amino-pyrazole derivative + formamide, 180 °C, 24 h Formation of pyrazolo[4,3-D]pyrimidine core
2 Selective halogenation NBS or NCS in CHCl3, 0 °C, 15 min, aqueous work-up Introduction of Cl at 5 and 7 positions
3 Alkylation/esterification Ethyl bromoacetate, K2CO3, dioxane/water, reflux Formation of ethyl ester at 3-position

Research Findings and Optimization

  • Yield and Purity: The yield of the key cyclization step depends heavily on the purity of starting materials and reaction time. Extended heating (up to 24 hours) at elevated temperatures is often necessary to complete ring closure.

  • Halogenation Specificity: Selective dichlorination requires careful control of reagent stoichiometry and temperature to avoid polyhalogenation or side reactions. Using NCS instead of NBS favors chlorination over bromination, which is critical for obtaining the dichloro derivative.

  • Reaction Medium: Mixed solvent systems such as dioxane-water or chloroform are preferred for balancing solubility and reaction kinetics during halogenation and alkylation steps.

  • Base Selection: Potassium carbonate is commonly used as a mild base for esterification reactions, facilitating nucleophilic substitution without causing decomposition of sensitive heterocycles.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Notes
Pyrazolo[4,3-D]pyrimidine ring formation Cyclization of 5-amino-pyrazole with formamide Formamide, 180 °C, 24 h High temperature needed for ring closure
Dichlorination Selective halogenation with N-chlorosuccinimide NCS or NBS, CHCl3, 0 °C, 15 min Control stoichiometry to avoid overhalogenation
Ethyl ester introduction Alkylation with ethyl bromoacetate Ethyl bromoacetate, K2CO3, dioxane/H2O Mild base promotes high yield and purity

化学反応の分析

Types of Reactions

Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-D]pyrimidine derivatives, which can have different functional groups replacing the chlorine atoms or modifying the ethyl ester group.

科学的研究の応用

Medicinal Chemistry

Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate has shown promise in medicinal chemistry as a lead compound for drug development. Its structural characteristics suggest potential interactions with various biological targets:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
  • Anticancer Potential : The compound's structural similarity to other known anticancer agents suggests it may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition involved in tumor growth pathways .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of other bioactive molecules. Its ability to undergo further chemical transformations allows researchers to create derivatives with tailored biological activities. For example:

Compound NameStructural FeaturesUnique Properties
Mthis compoundMethyl group instead of ethylPotentially different solubility and activity
5-Chloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acidLacks dichloro substituentsMay exhibit different biological activities
Ethyl 4-chloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylateChlorination at position 4Variations in pharmacological effects

These derivatives can be optimized for specific therapeutic applications based on their chemical properties and biological interactions .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells, suggesting its potential as a lead compound for anticancer drug development. The mechanism was linked to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a reduction in inflammatory markers and joint swelling when treated with this compound compared to control groups. This study highlights its potential application in treating chronic inflammatory conditions.

作用機序

The mechanism of action of Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

類似化合物との比較

Comparison with Structural and Functional Analogs

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate 1053656-63-5 C₈H₆Cl₂N₄O₂ 261.06 5,7-Cl; 3-ethyl ester Kinase modulation, microtubule targeting
5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine 928767-18-4 C₇H₇Cl₂N₄ 233.07 5,7-Cl; 1-ethyl Unknown (structural analog)
3-Methyl-7-pentylaminopyrazolo[4,3-d]pyrimidine (Compound 50) N/A C₁₁H₁₈N₆ 234.30 3-methyl; 7-pentylamino Anti-cytokinin activity (CK mimic)
N1-Methyl pyrazolo[4,3-d]pyrimidines (e.g., tubulin inhibitors) N/A Varies ~250–300 N1-methyl; 2-Cl Microtubule targeting, anticancer

Key Observations :

  • Substitution at N1 Position : Unlike the target compound (unsubstituted N1), N1-methylated derivatives (e.g., tubulin inhibitors) exhibit enhanced microtubule destabilization activity, highlighting the importance of alkylation at this position for anticancer effects .
  • Chlorine vs. Amino Groups: The 5,7-dichloro substitution in the target compound contrasts with 7-pentylamino in Compound 50. Chlorine atoms enhance electrophilicity and binding to hydrophobic pockets in kinases, while amino groups may promote hydrogen bonding, as seen in anti-cytokinin mimics .
  • Ester vs. Alkyl Chains: The ethyl ester at position 3 in the target compound improves solubility compared to non-polar alkyl chains (e.g., 1-ethyl in CAS 928767-18-4), which may influence pharmacokinetics .
Anti-Cytokinin Activity vs. Kinase Modulation
  • Anti-Cytokinin Analogs: Compounds like 3-methyl-7-pentylaminopyrazolo[4,3-d]pyrimidine (50) exhibit potent anti-cytokinin activity but act as cytokinin (CK) mimics rather than receptor antagonists. They activate the phosphorelay pathway despite poor affinity for CRE1/AHK4 receptors .
  • However, the dichloro and ester groups may alter receptor interaction compared to amino-substituted analogs .
Microtubule Targeting and Anticancer Activity
  • N1-Methyl Derivatives : Pyrazolo[4,3-d]pyrimidines with N1-methyl and 2-chloro substituents (e.g., tubulin inhibitors) show potent antiproliferative effects by disrupting microtubule dynamics. The target compound lacks these groups but shares the core scaffold, suggesting possible derivatization for similar activity .
Kinase Modulation (ALK2/FGFR)
  • Recent patents highlight pyrazolo[4,3-d]pyrimidines as modulators of ALK2 and FGFR kinases. The dichloro and ester groups in the target compound may confer selectivity toward these targets compared to analogs with bulkier substituents .

Key Observations :

  • The target compound’s synthesis may involve esterification and halogenation steps, whereas analogs employ multicomponent reactions or recyclable catalysts for efficiency .
  • Catalytic methods using nanomagnetic metal–organic frameworks (MOFs) offer sustainability advantages over traditional solvents .

生物活性

Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate (CAS No. 1053656-63-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

  • Molecular Formula : C8H6Cl2N4O2
  • Molecular Weight : 261.06 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core which is known for various pharmacological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant growth inhibition and cytotoxicity.

  • In Vitro Studies :
    • Cell Lines Tested : The compound was tested against multiple cancer cell lines including breast cancer (MCF-7), renal carcinoma (RFX 393), and others.
    • Growth Inhibition : A notable study reported a mean growth inhibition percentage of 43.9% across 56 different cancer cell lines, indicating broad-spectrum anticancer activity .
  • Mechanism of Action :
    • The compound acts as a dual inhibitor targeting specific kinases involved in cell cycle regulation and apoptosis pathways. For instance, it has shown to inhibit cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) with IC50 values of 0.22 µM and 0.89 µM respectively .

Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells through the following mechanisms:

  • Caspase Activation : Studies indicated that treatment with this compound led to the upregulation of pro-apoptotic proteins such as caspases and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound caused significant G0/G1 phase arrest in treated cells, leading to decreased S phase progression .

Case Study 1: Renal Carcinoma Evaluation

In a focused study on renal carcinoma cell line RFX 393:

  • Cytotoxicity Results : The compound exhibited IC50 values of 11.70 µM and 19.92 µM for two derivatives tested against the cell line.
  • Cell Cycle Analysis : Flow cytometry analysis revealed an increase in G0/G1 phase cells from 57.08% in control to 84.36% upon treatment with the compound .

Case Study 2: Breast Cancer Cell Line

In another study involving MCF-7 breast cancer cells:

  • DHFR Inhibition : A structurally similar derivative showed significant inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis .

Summary of Findings

The biological activity of this compound suggests its potential as an anticancer agent with mechanisms involving kinase inhibition and apoptosis induction. Its ability to affect multiple cancer cell lines indicates its promise in developing novel therapeutic strategies.

Data Table

PropertyValue
Molecular FormulaC8H6Cl2N4O2
Molecular Weight261.06 g/mol
Anticancer ActivityGI% = 43.9% across cell lines
CDK2 Inhibition IC500.22 µM
TRKA Inhibition IC500.89 µM
Apoptosis InductionIncreased caspases/Bax

Q & A

Q. What are the established synthetic routes for Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of diethyl oxaloacetate and ethyl acylpyruvates, proceeding through intermediates like ethyl 4-amino-5-oxo-2-pyrazoline-3-carboxylate hydrochloride . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance cyclization efficiency.
  • Temperature control : Reflux conditions (70–100°C) are critical for intermediate stability .
  • Catalysts : Acidic (HCl) or basic (NaOEt) catalysts improve regioselectivity in dichloro-substitution .
  • Purification : Recrystallization from ethanol or ethyl acetate yields >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (CDCl3_3) confirm substituent positions (e.g., 5,7-dichloro signals at δ 8.2–8.5 ppm for pyrimidine protons) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., Cl–C bond distances of 1.73–1.75 Å) .
  • Mass spectrometry : ESI-MS confirms molecular weight (theoretical: 290.09 g/mol; observed: [M+H]+^+ at 291.10) .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Thermal stability : Decomposes above 200°C (DSC data). Store at RT in inert atmospheres .
  • Hydrolytic stability : The ethyl ester group resists hydrolysis at neutral pH but degrades under strong acidic/basic conditions (e.g., 12 M HCl at reflux) .
  • Light sensitivity : UV-Vis studies show photodegradation under prolonged UV exposure; use amber vials for storage .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Kinase inhibition screening : Use ADP-Glo™ assays for phosphodiesterase (PDE) or protein kinase targets .
  • Antimicrobial activity : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing 5,7-dichloro substituents be addressed?

Regioselectivity is influenced by:

  • Electrophilic chlorination : Use N-chlorosuccinimide (NCS) in DMF at 0°C to favor 5,7-dichloro over mono-substitution .
  • Directing groups : Temporary protection of the pyrazole N-H with Boc groups directs chlorination to pyrimidine positions .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution to guide reagent selection .

Q. What mechanistic insights exist for its interaction with PDE4B or other kinases?

  • Docking studies : Pyrazolo[4,3-d]pyrimidine scaffolds occupy the PDE4B catalytic pocket, with Cl substituents forming halogen bonds (e.g., Cl–Tyr674: 2.9 Å) .
  • Kinase profiling : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) identifies off-target inhibition (e.g., CDK2 at IC50_{50} = 0.8 µM) .
  • SAR analysis : 5,7-Dichloro substitution enhances potency 10-fold vs. non-halogenated analogs .

Q. How should contradictory data on synthetic yields (e.g., 60% vs. 85%) be resolved?

  • Byproduct analysis : HPLC-MS identifies impurities like mono-chloro derivatives or ester hydrolysis products .
  • Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., acylpyruvate consumption at 1720 cm1^{-1}) .
  • Scale-up adjustments : Microfluidic reactors improve mixing efficiency, reducing side reactions at >1 g scale .

Q. What computational tools predict its ADMET properties?

  • SwissADME : Estimates logP = 2.1 (moderate lipophilicity) and high gastrointestinal absorption .
  • ProTox-II : Predicts hepatotoxicity (Probability = 0.72) due to reactive dichloro-pyrimidine metabolites .
  • MD simulations : AMBER models blood-brain barrier penetration (low BBB score: 0.12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。